molecular formula C10H9F3O B119097 3-(Trifluoromethyl)phenylacetone CAS No. 21906-39-8

3-(Trifluoromethyl)phenylacetone

Cat. No.: B119097
CAS No.: 21906-39-8
M. Wt: 202.17 g/mol
InChI Key: JPHQCDCEBDRIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)phenylacetone, with the chemical formula C10H9F3O, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its trifluoromethyl and phenyl functional groups . It is also referred to as 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone .

Mechanism of Action

Target of Action

3-(Trifluoromethyl)phenylacetone, also known as 1-[3-(trifluoromethyl)phenyl]propan-2-one, is a chiral iminium-type organocatalyst . It primarily targets substrates involved in asymmetric organic reactions . The compound’s role is to facilitate the synthesis of chiral amines and hydroxyl groups .

Mode of Action

The compound interacts with its targets through hydrogen bonding and steric interactions . This interaction enables the compound to act as a catalyst in the synthesis of chiral amines and hydroxyl groups . The resulting changes include the formation of new chiral centers in the substrate molecules .

Biochemical Pathways

It is known that the compound plays a role in asymmetric organic reactions . These reactions often involve the creation of new chiral centers, which can significantly affect the properties and activities of the resulting molecules .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 89-90 °c/05 mmHg and density of 1.204 g/mL at 25 °C , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of chiral amines and hydroxyl groups . These synthesized molecules can have various roles in cellular processes, depending on their specific structures and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point and density suggest that it may be sensitive to changes in temperature and pressure . Additionally, the compound’s efficacy as a catalyst may be affected by the concentration of the substrate and the presence of other molecules in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)phenylacetone can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with acetone in the presence of a base . The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Trifluoromethyl)phenylacetone has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)phenylacetonitrile

Comparison: 3-(Trifluoromethyl)phenylacetone is unique due to its ketone functional group, which imparts distinct reactivity compared to its analogs. For instance, while 3-(Trifluoromethyl)benzaldehyde contains an aldehyde group, this compound’s ketone group allows it to participate in different types of chemical reactions, such as nucleophilic addition .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHQCDCEBDRIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176320
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21906-39-8
Record name 1-[3-(Trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21906-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(α,α,α-trifluoro-m-tolyl)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2CXD4DHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)phenylacetone
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)phenylacetone
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)phenylacetone
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)phenylacetone
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)phenylacetone
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)phenylacetone
Customer
Q & A

Q1: What is the role of 3-(Trifluoromethyl)phenylacetone in the synthesis of Fenfluramine?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Fenfluramine []. The provided research outlines a specific synthetic route where this compound undergoes reductive amination with a borohydride reducing agent and an amine to yield Fenfluramine []. This highlights the importance of this compound in achieving high-purity Fenfluramine with controlled regioisomer content.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.